Palmitoyl-Glutamic Acid N-Hydroxysuccinimide Ester tert-Butyl Ester, commonly referred to as Pal-Glu(OSu)-OtBu, is a synthetic compound derived from N-palmitoyl-L-glutamic acid. This compound incorporates a tert-butyl ester and an N-hydroxysuccinimide ester group, making it particularly valuable in biochemical applications, especially for modifying peptides and proteins. The compound has a molecular formula of C₂₉H₅₀N₂O₇, a molecular weight of approximately 538.73 g/mol, and is classified under albumin binding conjugation reagents .
The synthesis of Pal-Glu(OSu)-OtBu typically involves several steps:
The synthesis is typically performed under controlled conditions to ensure high purity and yield. For instance, the use of coupling agents such as N,N'-diisopropylcarbodiimide is common to facilitate the formation of the amide bond during the reaction with N-hydroxysuccinimide . The purification process often includes recrystallization from suitable solvents like ethyl acetate to achieve a product purity exceeding 96% .
Pal-Glu(OSu)-OtBu features a complex molecular structure characterized by its long hydrophobic palmitoyl chain and polar glutamic acid moiety. The presence of both the tert-butyl group and the N-hydroxysuccinimide ester enhances its solubility and reactivity in biological systems.
Pal-Glu(OSu)-OtBu is primarily utilized in bioconjugation reactions where it acts as a reactive intermediate for attaching various biomolecules. Notably, it can be used for:
The reaction mechanism typically involves nucleophilic attack by an amine on the NHS ester, leading to the formation of an amide bond while releasing N-hydroxysuccinimide as a byproduct .
The mechanism by which Pal-Glu(OSu)-OtBu exerts its effects involves:
This mechanism is critical for applications in drug development and protein engineering, where precise modifications are necessary for enhancing biological activity or stability.
Relevant data indicate that careful handling and storage are essential for maintaining its integrity for experimental use.
Pal-Glu(OSu)-OtBu finds extensive applications in scientific research, particularly in:
Its versatility makes it a valuable reagent in both academic research and pharmaceutical development environments .
Pal-Glu(OSu)-OtBu serves as a critical building block in Fmoc/tBu-based SPPS for synthesizing acylated peptides like liraglutide and insulin degludec. Its design incorporates three functional elements: (1) a palmitoyl group (C16 fatty acid) for lipidation, (2) a glutamic acid spacer with tert-butyl (OtBu) protection at the α-carboxyl group, and (3) an N-hydroxysuccinimide (NHS) ester (OSu) at the γ-carboxyl group. This configuration enables selective conjugation to lysine residues during chain assembly while maintaining orthogonal protection. In liraglutide synthesis, Pal-Glu(OSu)-OtBu is coupled to Lys²⁶ of the peptide backbone via the NHS ester moiety, introducing the lipid side chain that enables albumin binding and prolonged pharmacokinetics [5]. The OtBu protection prevents unwanted side reactions during peptide elongation, while the NHS ester ensures efficient acylation under mild conditions compatible with resin-bound intermediates [7].
Table 1: Functional Components of Pal-Glu(OSu)-OtBu
| Structural Element | Chemical Function | Role in SPPS |
|---|---|---|
| Palmitoyl (C16) | Lipophilic anchor | Enables albumin binding for prolonged half-life |
| Glutamic acid spacer | Bifunctional linker | Separates palmitoyl from peptide backbone |
| γ-NHS ester (OSu) | Electrophilic group | Facilitates acylation of lysine ε-amino group |
| α-tert-Butyl ester (OtBu) | Acid-labile protection | Prevents self-condensation during synthesis |
The NHS ester in Pal-Glu(OSu)-OtBu demonstrates superior acylation kinetics compared to alternative active esters in SPPS. Studies show NHS esters achieve >95% coupling efficiency with lysine residues within 30–60 minutes at 25°C, while pentafluorophenyl (OPfp) esters require extended reaction times (2–4 hours) for comparable yields. This efficiency stems from the electron-withdrawing succinimide group enhancing carbonyl electrophilicity. Furthermore, NHS esters generate water-soluble byproducts that facilitate purification, unlike hazardous phenol derivatives from OPfp esters [1]. In contrast, HOAt (1-hydroxy-7-azabenzotriazole)-based esters, though highly reactive, show instability during long-term storage of acylating reagents like Pal-Glu(OSu)-OtBu. Accelerated stability studies indicate NHS esters retain >90% activity after 6 months at -20°C, whereas HOAt analogs degrade by 20–30% under identical conditions [4].
Table 2: Performance Comparison of Active Esters in SPPS
| Active Ester Type | Coupling Time | Coupling Yield | Storage Stability | Byproduct Solubility |
|---|---|---|---|---|
| NHS (OSu) | 30–60 min | >95% | >90% (6 months, -20°C) | High (succinimide) |
| OPfp | 2–4 hours | 85–92% | >95% (6 months, -20°C) | Low (pentafluorophenol) |
| HOAt | 15–30 min | >98% | 70–80% (6 months, -20°C) | Moderate |
Strategic optimization of Pal-Glu(OSu)-OtBu conjugation focuses on mitigating steric hindrance from the palmitoyl chain. Kinetic studies reveal that reaction temperatures must be maintained at 15–20°C to balance reagent solubility and avoid NHS ester hydrolysis. Below 15°C, precipitation of the palmitoyl component occurs in DMF-based solvents, reducing effective concentration. Above 20°C, competitive hydrolysis increases by 5–10% per 5°C increment [2]. Concentration optimization shows that 2.5–3.0 equivalents of Pal-Glu(OSu)-OtBu relative to the target lysine residue maximizes acylation efficiency while minimizing epimerization. At lower equivalents (1.0–1.5), coupling yields drop to 70–80% due to steric blocking by neighboring residues. The addition of chaotropic agents like LiCl (0.4 M final concentration) enhances solvent penetration in hydrophobic peptide domains, improving yields by 12–15% for structurally congested sequences [7] [9].
Deprotection of the OtBu group in Pal-Glu(OSu)-OtBu-derived peptides presents significant kinetic barriers due to steric shielding by the palmitoyl chain. Standard trifluoroacetic acid (TFA) treatments (20–50% in DCM, 30 minutes) achieve <70% deprotection in lipidated peptides versus >95% in non-lipidated analogs. Systematic analysis reveals that extending deprotection to 2–3 hours with 30% TFA in dichloromethane raises yields to 85–90%, but prolonged exposure risks aspartimide formation in acid-sensitive sequences [9]. Alternative deprotection cocktails show improved efficiency: TFA:phenol:triisopropylsilane:water (88:5:2:5, v/v) achieves 93–95% OtBu cleavage within 90 minutes at 25°C by enhancing resin swelling through phenol incorporation. For insulin degludec synthesis, where Pal-Glu(OSu)-OtBu derivatives feature additional tert-butyl groups, a two-stage deprotection protocol is employed: (1) 50% TFA/DCM (1 hour) for initial OtBu removal, followed by (2) full side-chain deprotection using TFA:thioanisole:1,2-ethanedithiol (95:3:2, v/v) [10].
DIC is the preferred carbodiimide for activating Pal-Glu(OSu)-OtBu couplings due to its minimized steric profile and reduced epimerization risk. The activation mechanism proceeds through an O-acylisourea intermediate formed by DIC-mediated carboxyl activation of the peptide’s lysine residue. This intermediate rapidly reacts with the NHS ester of Pal-Glu(OSu)-OtBu, releasing diisopropylurea (DIU) and forming the acylated product. Crucially, DIC does not directly activate Pal-Glu(OSu)-OtBu’s NHS ester, preventing racemization at the glutamic acid α-carbon—a documented risk with more aggressive activators like HBTU [2]. Optimal conditions use 1.2 equivalents DIC with 3–4 equivalents of base (e.g., N,N-diisopropylethylamine) relative to the peptide free amine. Under these conditions, epimerization is suppressed to <0.5% versus 2–3% with HOBt/DIC protocols. The low solubility of DIU byproduct facilitates purification by precipitation during post-coupling washes [7].
Solvent systems for Pal-Glu(OSu)-OtBu coupling must address the dichotomy between palmitoyl hydrophobicity and peptide resin compatibility. Traditional solvents like DMF and NMP solubilize peptide chains but induce Pal-Glu(OSu)-OtBu aggregation at concentrations >0.1 M, reducing effective molarity. Optimized protocols employ binary mixtures such as DCM:DMF (3:1, v/v) or THF:DMF (4:1, v/v), enhancing palmitoyl solubility while maintaining resin swelling indices >3.5 (optimal range: 3.0–4.0) [8]. Green solvent alternatives show promise: 2-methyltetrahydrofuran (2-MeTHF) in DMF blends (3:1 v/v) achieves equivalent coupling efficiency (92–95%) while reducing environmental impact metrics (E-factor reduction: 2.8→1.6) [1] [6]. For continuous-flow SPPS systems, acetonitrile:DMF (7:3 v/v) with 0.1 M LiCl enables homogeneous Pal-Glu(OSu)-OtBu delivery (0.2 M concentration) without clogging microfluidic channels, critical for automated liraglutide production [8].
Table 3: Solvent Systems for Pal-Glu(OSu)-OtBu Coupling
| Solvent System | Ratio (v/v) | Solubility Limit | Resin Swelling Index | Coupling Yield |
|---|---|---|---|---|
| DMF | pure | 0.1 M | 4.2 | 78–82% |
| NMP | pure | 0.12 M | 4.5 | 80–84% |
| DCM:DMF | 3:1 | 0.25 M | 3.8 | 90–93% |
| THF:DMF | 4:1 | 0.28 M | 3.6 | 92–95% |
| 2-MeTHF:DMF | 3:1 | 0.22 M | 3.4 | 90–94% |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1